Cas no 927181-97-3 (3-Formyl-1H-indole-6-carboxylic acid ethylester)
3-Formyl-1H-indole-6-carboxylic acid ethylester Chemical and Physical Properties
Names and Identifiers
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- Ethyl 3-formyl-1H-indole-6-carboxylate
- Ethyl 3-formylindole-6-carboxylate
- 927181-97-3
- 3-FORMYL-1H-INDOLE-6-CARBOXYLIC ACID ETHYL ESTER
- DTXSID10694813
- AMY18081
- FT-0737404
- Ethyl3-formyl-1H-indole-6-carboxylate
- DB-079390
- 3-Formyl-1H-indole-6-carboxylic acid ethylester
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- Inchi: 1S/C12H11NO3/c1-2-16-12(15)8-3-4-10-9(7-14)6-13-11(10)5-8/h3-7,13H,2H2,1H3
- InChI Key: YNSYTQBKMLZEQM-UHFFFAOYSA-N
- SMILES: O(CC)C(C1C=CC2C(C=O)=CNC=2C=1)=O
Computed Properties
- Exact Mass: 217.074
- Monoisotopic Mass: 217.074
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 279
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 59.2Ų
Experimental Properties
- Density: 1.293
- Boiling Point: 428.5 °C at 760 mmHg
- Flash Point: 212.9 °C
3-Formyl-1H-indole-6-carboxylic acid ethylester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM148262-5g |
ethyl 3-formyl-1H-indole-6-carboxylate |
927181-97-3 | 95% | 5g |
$333 | 2021-08-05 | |
| Chemenu | CM148262-10g |
ethyl 3-formyl-1H-indole-6-carboxylate |
927181-97-3 | 95% | 10g |
$533 | 2021-08-05 | |
| TRC | F254470-2.5mg |
3-Formyl-1H-indole-6-carboxylic acid ethylester |
927181-97-3 | 2.5mg |
$ 200.00 | 2022-06-05 | ||
| TRC | F254470-5mg |
3-Formyl-1H-indole-6-carboxylic acid ethylester |
927181-97-3 | 5mg |
$ 370.00 | 2022-06-05 | ||
| TRC | F254470-10mg |
3-Formyl-1H-indole-6-carboxylic acid ethylester |
927181-97-3 | 10mg |
$ 585.00 | 2022-06-05 | ||
| Chemenu | CM148262-5g |
ethyl 3-formyl-1H-indole-6-carboxylate |
927181-97-3 | 95% | 5g |
$*** | 2023-03-31 | |
| Alichem | A199008257-10g |
Ethyl 3-formyl-1H-indole-6-carboxylate |
927181-97-3 | 95% | 10g |
$450.80 | 2023-08-31 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1633368-10g |
Ethyl 3-formyl-1H-indole-6-carboxylate |
927181-97-3 | 98% | 10g |
¥6223.00 | 2024-04-25 | |
| Crysdot LLC | CD11011772-5g |
Ethyl 3-formyl-1H-indole-6-carboxylate |
927181-97-3 | 95+% | 5g |
$353 | 2024-07-19 | |
| Crysdot LLC | CD11011772-10g |
Ethyl 3-formyl-1H-indole-6-carboxylate |
927181-97-3 | 95+% | 10g |
$564 | 2024-07-19 |
3-Formyl-1H-indole-6-carboxylic acid ethylester Suppliers
3-Formyl-1H-indole-6-carboxylic acid ethylester Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on 3-Formyl-1H-indole-6-carboxylic acid ethylester
Comprehensive Guide to 3-Formyl-1H-indole-6-carboxylic acid ethylester (CAS No. 927181-97-3): Properties, Applications, and Industry Insights
3-Formyl-1H-indole-6-carboxylic acid ethylester (CAS No. 927181-97-3) is a high-value indole derivative widely recognized for its versatile applications in pharmaceutical research, organic synthesis, and material science. This compound features a unique molecular structure combining a formyl group and an ester moiety on the indole scaffold, making it a critical intermediate for synthesizing bioactive molecules. With the growing demand for heterocyclic compounds in drug discovery, this ester has garnered significant attention from researchers and manufacturers alike.
The compound’s CAS number 927181-97-3 serves as a universal identifier, ensuring precise tracking in global chemical databases. Its systematic name, ethyl 3-formyl-1H-indole-6-carboxylate, reflects its IUPAC nomenclature, while alternative names like 6-ethoxycarbonyl-1H-indole-3-carboxaldehyde may appear in literature. The presence of both aldehyde and ester functional groups enables diverse chemical transformations, such as condensation reactions or nucleophilic additions, which are pivotal in designing small-molecule inhibitors or fluorescent probes.
In recent years, the surge in AI-driven drug discovery has amplified interest in 3-Formyl-1H-indole-6-carboxylic acid ethylester. Computational models frequently highlight indole derivatives as "privileged scaffolds" due to their affinity for biological targets. This aligns with trending searches like "indole-based APIs" or "multifunctional chemical building blocks," underscoring its relevance in modern medicinal chemistry. Additionally, its role in synthesizing photoluminescent materials caters to the booming OLED and sensor industries.
From a synthetic perspective, this compound’s high purity (>98%) and stability under inert conditions make it ideal for high-throughput screening (HTS) workflows. Laboratories often query "CAS 927181-97-3 suppliers" or "custom indole synthesis," reflecting procurement needs. Its compatibility with cross-coupling reactions (e.g., Suzuki-Miyaura) further expands utility in constructing complex biaryl structures, a hot topic in catalysis research.
Environmental and regulatory trends also shape its applications. As industries prioritize green chemistry, the compound’s potential as a precursor for biodegradable polymers gains traction. Searches for "sustainable indole derivatives" or "eco-friendly esterification" mirror this shift. Moreover, its non-toxic profile (when handled per standard protocols) ensures compliance with REACH and FDA guidelines for pharmaceutical intermediates.
In analytical chemistry, 3-Formyl-1H-indole-6-carboxylic acid ethylester exhibits distinct UV-Vis absorption peaks (~290 nm and 340 nm), facilitating HPLC or LC-MS detection. Researchers frequently explore "indole quantification methods" or "spectral data for CAS 927181-97-3," emphasizing the need for reliable characterization tools. Its crystalline form and solubility profile (e.g., in DMSO or ethanol) are also documented in peer-reviewed journals.
The compound’s commercial availability through specialized fine chemical vendors ensures accessibility for academic and industrial projects. However, users should verify certificates of analysis (CoA) and storage recommendations (typically 2–8°C under argon) to maintain integrity. Keywords like "bulk indole esters" or "GMP-grade intermediates" reflect procurement strategies in scale-up phases.
Looking ahead, innovations in continuous flow chemistry and enzymatic catalysis may further optimize the synthesis of 927181-97-3, reducing costs and waste. As the scientific community addresses challenges like structural diversity and process efficiency, this indole ester will likely remain a cornerstone in cutting-edge research.
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